molecular formula C14H22N2O3S B5585825 N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide CAS No. 294885-64-6

N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide

Katalognummer: B5585825
CAS-Nummer: 294885-64-6
Molekulargewicht: 298.40 g/mol
InChI-Schlüssel: YDAFUCQSUDEIJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide is a chemical compound with the molecular formula C14H22N2O3S

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with dipropan-2-ylsulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and minimizing waste, can make the industrial production more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-(dipropan-2-ylsulfamoyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of the dipropan-2-ylsulfamoyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

294885-64-6

Molekularformel

C14H22N2O3S

Molekulargewicht

298.40 g/mol

IUPAC-Name

N-[4-[di(propan-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H22N2O3S/c1-10(2)16(11(3)4)20(18,19)14-8-6-13(7-9-14)15-12(5)17/h6-11H,1-5H3,(H,15,17)

InChI-Schlüssel

YDAFUCQSUDEIJH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.